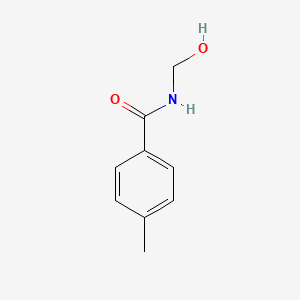

N-(hydroxymethyl)-4-methylbenzamide

Description

Significance of N-Substituted Benzamides in Chemical Synthesis and Medicinal Chemistry Research

N-substituted benzamides are a cornerstone of modern chemical and pharmaceutical research. The benzamide (B126) structure itself is recognized as a "privileged scaffold," a molecular framework that is able to bind to multiple biological targets. This versatility has led to the development of a wide array of biologically active compounds. In medicinal chemistry, these derivatives have been investigated for a multitude of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.aiontosight.ai For instance, research into novel N-substituted benzamide derivatives has yielded compounds with significant inhibitory activity against enzymes like histone deacetylases (HDACs), which are crucial targets in cancer therapy. nih.govnih.gov

The synthetic utility of N-substituted benzamides is equally profound. They serve as versatile intermediates in organic synthesis, allowing for the construction of more complex molecules. ontosight.airesearchgate.net The amide bond, while stable, can be manipulated under specific reaction conditions, providing a gateway to diverse chemical transformations. chemistrysteps.com Researchers have developed numerous methods for the synthesis of these compounds, including the reaction of acyl chlorides with amines and the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). masterorganicchemistry.com

Table 1: Examples of N-Substituted Benzamides and Their Research Areas

| Compound Class | Area of Research | Key Findings |

|---|---|---|

| N-(2-aminophenyl)-benzamides | Anticancer | Selective inhibition of histone deacetylases (HDACs) and tumor growth reduction in xenograft models. nih.gov |

| N-benzyl benzamide derivatives | Alzheimer's Disease | Development of selective sub-nanomolar inhibitors of butyrylcholinesterase (BChE) with neuroprotective effects. acs.org |

| Benzenesulfonamides with benzamide moiety | Enzyme Inhibition | Potent inhibition of carbonic anhydrase and acetylcholinesterase at nanomolar levels. nih.gov |

| General N-substituted benzamides | Antitumor Agents | Modification of existing drugs like MS-275 to create derivatives with improved anti-proliferative activity against various cancer cell lines. nih.govresearchgate.net |

Overview of N-Hydroxymethyl Functionality in Organic Chemistry

The N-hydroxymethyl group (-CH₂OH attached to a nitrogen atom) is a key functional group in organic chemistry, imparting specific reactivity to the parent molecule. wikipedia.org This group can be viewed as a masked aldehyde or a stable precursor to a reactive N-acyliminium ion. Its presence allows for a variety of chemical transformations, making it a valuable tool for synthetic chemists.

One of the primary roles of the N-hydroxymethyl group is to serve as a reactive handle for further molecular elaboration. The hydroxyl group can be easily converted into other functional groups or used as a point of attachment for other molecular fragments. For example, it can be oxidized or participate in condensation reactions. nih.gov This reactivity is crucial in the construction of complex molecular architectures.

In the context of medicinal chemistry, the N-hydroxymethyl functionality can influence a compound's biological properties. It can participate in hydrogen bonding interactions with biological targets such as enzymes and receptors, which can be critical for molecular recognition and binding affinity. ontosight.ai Furthermore, theoretical studies have explored the geometry of N-(hydroxymethyl)amides, correlating bond lengths with reactivity, which can be valuable in designing compounds with specific activity profiles. nih.gov

Scope of Research on N-(Hydroxymethyl)-4-methylbenzamide and Related Analogues

Research specifically focused on this compound places it at the intersection of the two areas discussed above. The "4-methylbenzamide" portion provides the core benzamide scaffold, while the "N-hydroxymethyl" group offers a site for chemical modification and potential biological interactions.

Academic investigations into this compound and its close analogues likely explore several avenues:

Synthetic Methodology: Developing efficient and novel ways to synthesize this compound and related structures. This could involve exploring different starting materials, catalysts, and reaction conditions to optimize yield and purity.

Reaction Chemistry: Studying the reactivity of the N-hydroxymethyl group in the context of the 4-methylbenzamide (B193301) framework. This includes its stability under various conditions and its utility as a precursor for synthesizing other, more complex derivatives.

Physicochemical Properties: Characterizing the fundamental properties of the molecule, such as its three-dimensional structure, electronic properties, and solubility. Computational studies may be employed to predict these properties and understand how they relate to the compound's reactivity. nih.gov

Biological Screening: While this article does not detail specific therapeutic uses, a primary motivation for synthesizing such compounds is often their evaluation in biological assays. Analogues of this compound would likely be screened for various activities based on the known potential of the broader N-substituted benzamide class.

In essence, this compound serves as a model compound and a versatile building block in academic research, enabling the exploration of new synthetic routes and the generation of novel molecules for further scientific investigation.

Structure

3D Structure

Properties

CAS No. |

31220-71-0 |

|---|---|

Molecular Formula |

C9H11NO2 |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

N-(hydroxymethyl)-4-methylbenzamide |

InChI |

InChI=1S/C9H11NO2/c1-7-2-4-8(5-3-7)9(12)10-6-11/h2-5,11H,6H2,1H3,(H,10,12) |

InChI Key |

YPWZBEMOZPLXFM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCO |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of N Hydroxymethyl 4 Methylbenzamide Derivatives

Hydrolysis Kinetics and Reaction Mechanisms of N-(Hydroxymethyl)benzamide Derivatives

The hydrolysis of N-(hydroxymethyl)benzamide derivatives proceeds through different mechanisms depending on the conditions. These compounds can break down to form an aldehyde and an amidate. nih.gov The rate of these reactions is influenced by factors such as pH and the nature of substituents on the benzamide (B126) ring. nih.govnih.gov

Under basic conditions (pH 10-14), the hydrolysis of N-(hydroxymethyl)benzamide derivatives follows a specific-base catalyzed pathway. nih.govresearchgate.net This mechanism is characterized by the deprotonation of the hydroxyl group by a hydroxide (B78521) ion, forming an alkoxide intermediate. This is followed by a rate-limiting step where the alkoxide breaks down to yield an aldehyde and an amidate. nih.gov This two-step process, involving the formation of a conjugate base prior to the rate-limiting elimination step, is described as an E1cB-like (Elimination Unimolecular conjugate Base) mechanism. nih.govmasterorganicchemistry.comwikipedia.org

Evidence supporting this mechanism includes:

A first-order dependence on the hydroxide ion concentration at lower pH values (pH 10-12). amazonaws.com

A transition to zero-order dependence on hydroxide concentration at higher pH, indicating that the deprotonation step becomes rapid and reversible, and the breakdown of the alkoxide intermediate is the sole rate-determining step. nih.govamazonaws.com

The lack of general buffer catalysis, which suggests that proton transfer is not part of the rate-limiting step. nih.govamazonaws.com

The reaction can be summarized as follows:

Deprotonation: The N-(hydroxymethyl)benzamide derivative reacts with a hydroxide ion in a rapid equilibrium to form an alkoxide intermediate (the conjugate base).

Elimination: The alkoxide intermediate slowly breaks down, eliminating the amidate as the leaving group and forming formaldehyde (B43269). nih.gov

This E1cB-like mechanism is a common pathway for the breakdown of carbinolamides under basic conditions. researchgate.netamazonaws.com

In acidic solutions (pH 0-4), the hydrolysis of N-(hydroxymethyl)benzamide derivatives is subject to specific acid catalysis. nih.govresearchgate.net The reaction rate shows a first-order dependence on the hydronium ion concentration. nih.gov The proposed mechanism involves the protonation of the amide oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

In some related systems involving intramolecular amide hydrolysis, the rate-determining step has been identified as a diffusion-controlled proton transfer involving an external general acid-base catalyst. rsc.org However, for the acid-catalyzed hydrolysis of N-(hydroxymethyl)benzamide derivatives, the mechanism is generally considered to involve protonation of the substrate followed by the subsequent steps of hydrolysis. youtube.com The reaction is not reversible because the amine product is protonated under acidic conditions, rendering it non-nucleophilic. youtube.com

In the neutral pH range, a water-mediated reaction pathway contributes to the hydrolysis of N-(hydroxymethyl)benzamide derivatives. nih.gov The rate of this uncatalyzed hydrolysis is generally slow compared to the acid- and base-catalyzed reactions. Evidence for this pathway comes from the observation of a pH-independent region in the pH-rate profile for the hydrolysis of these compounds. chemrxiv.org The mechanism likely involves the direct attack of a water molecule on the carbonyl carbon of the amide.

For certain N-(hydroxymethyl)benzamide derivatives, particularly those with electron-donating groups like 3-methyl, 4-methyl, and 4-methoxy, a different reaction mechanism becomes competitive at high hydroxide concentrations. researchgate.net This pathway involves intramolecular general-base catalyzed amide hydrolysis. researchgate.net In this mechanism, the hydroxyl group of the N-(hydroxymethyl) moiety acts as an intramolecular nucleophile, attacking the amide carbonyl carbon. This process is facilitated by the deprotonated hydroxyl group acting as an internal general base. This pathway leads to amidic hydrolysis rather than the formation of an aldehyde and amidate. researchgate.net The half-lives for this reaction for derivatives like 3-methyl, 4-methyl, and 4-methoxy-N-(hydroxymethyl)benzamide are approximately 17 seconds in 1M KOH. researchgate.net

Substituents on the aromatic ring of the benzamide portion of the molecule have a notable effect on the reaction rates and can, in some cases, influence the mechanism.

Electronic Effects: Electron-withdrawing groups on the benzamide ring increase the rate of the hydroxide-dependent E1cB-like breakdown. nih.gov A Hammett correlation for the breakdown of the deprotonated carbinolamide (k1) gives a ρ-value of 0.67, indicating that the reaction is favored by substituents that can stabilize the developing negative charge on the amidate leaving group. nih.gov Conversely, these substituents have only a small effect on the pKa of the hydroxyl group, suggesting that the amide group is not efficient at transmitting electronic effects to the hydroxyl group. nih.govamazonaws.com In the acid-catalyzed reaction of N-(hydroxybenzyl)benzamide derivatives, a related class of compounds, a ρ-value of -1.17 was observed, indicating that electron-donating groups accelerate the reaction by stabilizing the protonated intermediate. scilit.com

Mechanistic Changes: As mentioned previously, N-(hydroxymethyl)benzamide derivatives with electron-donating substituents (e.g., 4-methyl) can undergo a competitive intramolecular general-base catalyzed amide hydrolysis at high base concentrations. researchgate.net In contrast, derivatives with electron-withdrawing groups, such as 4-chloro and 2,4-dichloro, primarily follow the specific-acid and specific-base catalyzed pathways. nih.gov

The table below summarizes the effect of substituents on the rate constants for the hydrolysis of some N-(hydroxymethyl)benzamide derivatives.

| Substituent | kH (M⁻¹s⁻¹) | k'₁ (M⁻¹s⁻¹) | k₁ (s⁻¹) | pKa (hydroxyl) |

| H | - | 0.37 | - | 13.05 |

| 4-Cl | - | - | - | - |

| 2,4-diCl | - | - | - | - |

| 4-CH₃ | - | - | - | - |

| 4-OCH₃ | - | - | - | - |

| Data for kH, k'₁, and k₁ are for the breakdown of the respective N-(hydroxymethyl)benzamide derivatives. The pKa is for the hydroxyl group of the carbinolamide. | ||||

| A comprehensive data set for all substituents across all parameters is not readily available in the provided search results. The table is structured to be populated as more specific data is found. |

Stability Profiles under Controlled pH Conditions

The stability of N-(hydroxymethyl)-4-methylbenzamide and its derivatives is highly dependent on the pH of the aqueous solution.

Acidic Conditions (pH < 4): In this range, the compounds undergo acid-catalyzed hydrolysis. The rate is proportional to the hydronium ion concentration. nih.govresearchgate.net

Neutral Conditions (pH 4-9): In the neutral pH range, the compounds are relatively more stable, with hydrolysis proceeding primarily through a slower, water-mediated pathway. nih.govchemrxiv.org

Basic Conditions (pH > 9): Stability decreases significantly in basic solutions. From approximately pH 10 to 12, the degradation is dominated by a specific-base catalyzed E1cB-like mechanism, with the rate being first-order in hydroxide concentration. nih.govamazonaws.com At very high pH (above 12), the rate becomes independent of the hydroxide concentration as the breakdown of the alkoxide intermediate becomes the rate-limiting step. nih.govamazonaws.com For derivatives with electron-donating groups like 4-methyl, an additional rapid amidic hydrolysis pathway further decreases stability at high hydroxide concentrations. researchgate.net

A typical pH-rate profile for an N-(hydroxymethyl)benzamide derivative shows high rates of degradation at low and high pH, with a region of greater stability at neutral pH. For instance, the reaction of N-(hydroxymethyl)phthalimidine, a related compound, shows a first-order dependence on hydroxide at lower basic pH, which transitions to a zero-order dependence as the hydroxide concentration increases. amazonaws.com

The table below presents the pKa values for the hydroxyl group of some N-(hydroxymethyl)amide derivatives, which is a key parameter in their base-catalyzed degradation.

| Compound | pKa of Hydroxyl Group |

| N-(hydroxymethyl)benzamide | 13.05 |

| N-(hydroxybenzyl)benzamide | 12.86 |

| N-(hydroxymethyl)phthalimidine | 12.96 |

| Data obtained at 25°C in H₂O with an ionic strength of 1.0 M (KCl). amazonaws.com |

The similarity in these pKa values indicates that the acidity of the hydroxyl group is not dramatically affected by structural variations in the amide portion of the molecule. amazonaws.com

Formation and Decomposition of Intermediates in N-Demethylation Pathways

The oxidative N-demethylation of N-methylamides is a significant metabolic pathway. The formation and subsequent decomposition of N-(hydroxymethyl) intermediates are central to this process.

N-(Hydroxymethyl)-N-methylbenzamide has been identified as a key intermediate in the in vitro metabolism of N,N-dimethylbenzamide. nih.gov The initial step in the oxidative demethylation involves the hydroxylation of one of the N-methyl groups, leading to the formation of this N-(hydroxymethyl) derivative. nih.gov This metabolic conversion underscores the role of N-hydroxymethyl compounds as transient species in the bio-transformation of N,N-dimethylated amides. nih.gov The stability of these intermediates is markedly influenced by substitution on the nitrogen atom. nih.gov

The N-(hydroxymethyl) intermediates formed during oxidative demethylation are often unstable and can decompose to yield formaldehyde and the corresponding parent amide. nih.govnih.gov In the case of N-(hydroxymethyl)-N-methylbenzamide, it is less stable compared to N-(hydroxymethyl)benzamide under alkaline conditions. nih.gov This instability leads to its decomposition, which results in the production of formaldehyde. nih.gov This decomposition pathway is a critical step in the completion of the N-demethylation process.

The stability of N-(hydroxymethyl)benzamide derivatives is influenced by substitution on both the phenyl ring and the nitrogen atom. While 4-substitution on the phenyl ring does not significantly affect the stability under certain conditions, substitution on the nitrogen atom that bears the methyl group has a marked effect on the stability of the N-methylol produced during metabolism. nih.gov For instance, N-hydroxymethylcarbazole has been shown to spontaneously decompose in solution at pH 7.4 to formaldehyde and carbazole, a process that can be enhanced by the presence of liver microsomes. nih.gov

| Intermediate | Precursor | Decomposition Products | Key Findings |

| N-(Hydroxymethyl)-N-methylbenzamide | N,N-Dimethylbenzamide | Formaldehyde, N-Methylbenzamide | Identified as an in vitro metabolite; less stable under alkaline conditions. nih.gov |

| N-Hydroxymethylcarbazole | N-Methylcarbazole | Formaldehyde, Carbazole | Decomposes spontaneously at physiological pH. nih.gov |

Derivatization Reactions Involving the Hydroxyl Group

The hydroxyl group in N-(hydroxymethyl) amides is a site for various derivatization reactions, including esterification, etherification, and condensation.

The hydroxyl group of N-(hydroxymethyl) amides can undergo esterification to form more reactive derivatives. For example, while 4-chloro-N-(hydroxymethyl)benzamide itself does not readily react with nucleophiles under physiological conditions, its acetate (B1210297) ester, N-(acetoxymethyl)-4-chlorobenzamide, is significantly more electrophilic. nih.gov This ester derivative reacts with nucleophiles such as potassium cyanide and glutathione. nih.gov Under non-aqueous conditions, N-(acetoxymethyl)-4-chlorobenzamide also reacts with ethanethiol, methanol (B129727), and diethylamine (B46881) in the presence of a base, whereas the parent hydroxymethyl compound does not. nih.gov These findings suggest that esterification of the hydroxymethyl group can be a viable strategy for activating the molecule towards nucleophilic substitution.

Etherification reactions represent another pathway for the derivatization of the hydroxyl group. While specific examples for this compound are not detailed in the provided context, general methods for the etherification of alcohols can be considered. These reactions typically involve the reaction of the alcohol with an alkyl halide or other electrophile under basic conditions.

| Derivative Type | Reactant | Product | Reactivity |

| Ester | 4-Chloro-N-(hydroxymethyl)benzamide + Acetic Anhydride (example) | N-(Acetoxymethyl)-4-chlorobenzamide | More electrophilic than the parent hydroxymethyl compound; reacts with nucleophiles. nih.gov |

| Ether | N-(Hydroxymethyl)benzamide derivative + Alkyl Halide (general) | N-(Alkoxymethyl)benzamide derivative | General reaction for alcohols. |

The N-(hydroxymethyl) group can participate in condensation reactions. Acid-catalyzed condensation of benzamide with glyoxal (B1671930) leads to the formation of various products, including 1,2-bis(benzoylamino)-1,2-ethanediol. mdpi.com This demonstrates the reactivity of the amide group in condensation processes. In related systems, such as with methylolmelamines, the hydroxymethyl group can undergo condensation with other melamine (B1676169) molecules in acidic media. researchgate.net These reactions suggest that this compound could potentially undergo self-condensation or condensation with other suitable molecules, particularly under acidic conditions.

| Reaction Type | Reactants | Key Product(s) | Conditions |

| Condensation | Benzamide + Glyoxal | 1,2-Bis(benzoylamino)-1,2-ethanediol | Acid-catalyzed. mdpi.com |

| Condensation | Methylolmelamine + Melamine | Condensed polymer | Neutral to acidic media. researchgate.net |

Spectroscopic and Structural Characterization of N Hydroxymethyl 4 Methylbenzamide and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. For N-(hydroxymethyl)-4-methylbenzamide, ¹H and ¹³C NMR spectra would provide definitive evidence of its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic protons on the p-substituted benzene (B151609) ring typically appear as two distinct doublets. The singlet for the methyl group (–CH₃) protons would be found in the aliphatic region, while the methylene (B1212753) (–CH₂–) and hydroxyl (–OH) protons of the hydroxymethyl group would also produce characteristic signals. The amide proton (–NH–) often appears as a broad singlet, with its chemical shift being sensitive to solvent and temperature. In some benzamide (B126) derivatives, hindered rotation around the H₂N–C(O) single bond can lead to chemical shift non-equivalence for amide protons. nih.gov

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for the carbonyl carbon, the aromatic carbons, the methyl carbon, and the methylene carbon.

Based on data from analogous compounds like 4-methylbenzamide (B193301) and N-methylbenzamide, the predicted chemical shifts for this compound in a solvent like DMSO-d₆ are summarized below. researchgate.netchemicalbook.com

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic CH | C2, C6 | ~7.8 | ~128-130 |

| Aromatic CH | C3, C5 | ~7.3 | ~128-130 |

| Aromatic C (quaternary) | C1 | - | ~132 |

| Aromatic C (quaternary) | C4 | - | ~141 |

| Methyl (CH₃) | on C4 | ~2.4 | ~21 |

| Carbonyl (C=O) | - | - | ~167 |

| Methylene (CH₂) | N-CH₂-O | ~4.5 - 5.0 (doublet) | ~65-70 |

| Amide (NH) | - | ~8.5 - 9.0 (triplet) | - |

| Hydroxyl (OH) | - | ~5.5 - 6.0 (triplet) | - |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula for this compound is C₉H₁₁NO₂, giving it a molecular weight of approximately 165.19 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 165. Key fragmentation pathways for benzamides typically involve cleavage of the amide bond. For this compound, characteristic fragments would likely include:

Loss of the hydroxymethyl group (•CH₂OH) leading to a fragment at m/z 134.

Formation of the p-toluoyl cation (CH₃C₆H₄CO⁺) at m/z 119, resulting from cleavage of the C-N bond.

Formation of the p-tolyl cation (CH₃C₆H₄⁺) at m/z 91, following the loss of CO from the p-toluoyl cation.

These fragmentation patterns help to confirm the connectivity of the aromatic ring, the methyl group, and the N-substituted amide functionality.

Advanced X-ray Crystallography Studies of Benzamide Derivatives

Hydrogen bonding is a dominant intermolecular force in the crystal structures of benzamides. mdpi.com this compound possesses multiple hydrogen bond donors (the amide N-H and the hydroxyl O-H) and acceptors (the carbonyl oxygen and the hydroxyl oxygen). This allows for the formation of extensive hydrogen-bonding networks. nih.govresearchgate.net

Common hydrogen bonding motifs observed in benzamide analogues include:

N–H···O=C Dimers: Molecules often form centrosymmetric dimers through hydrogen bonds between the amide N-H of one molecule and the carbonyl oxygen of another.

O–H···O Interactions: The hydroxyl group can act as both a donor and an acceptor, leading to chains or more complex networks involving other molecules.

N–H···O(H) or O–H···N(H) Interactions: The hydroxyl group and the amide group can interact directly, further stabilizing the crystal packing.

These interactions dictate the packing of molecules in the solid state and influence the material's physical properties.

The conformation of benzamide derivatives is largely defined by the dihedral angle between the plane of the aromatic ring and the plane of the amide group. In many simple benzamides, the amide group is twisted relative to the benzene ring. researchgate.net For this compound, key dihedral angles would include the C(aryl)-C(carbonyl)-N-C(methylene) torsion angle, which defines the orientation of the hydroxymethyl substituent relative to the benzoyl group.

Studies on related molecules show that steric and electronic effects determine the most stable conformation. tandfonline.com The presence of the hydroxymethyl group allows for potential intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen, which would significantly influence the preferred conformation by restricting rotation around the N-C(methylene) bond.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. nih.gov The spectra for this compound would exhibit distinct bands corresponding to its amide, hydroxyl, methyl, and aromatic components. Data from N-(hydroxymethyl)benzamide and 4-methylbenzamide serve as excellent references. nist.govnist.gov

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Hydroxyl) | Stretching | 3400 - 3200 (broad) |

| N-H (Amide) | Stretching | ~3300 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (Methyl/Methylene) | Stretching | 3000 - 2850 |

| C=O (Amide I) | Stretching | ~1650 |

| N-H Bending (Amide II) | Bending | ~1550 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-N | Stretching | ~1400 |

| C-O | Stretching | ~1050 |

The broadness of the O-H and N-H stretching bands is indicative of hydrogen bonding in the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzamide moiety contains a chromophore—the benzene ring conjugated with the carbonyl group—which gives rise to characteristic absorptions in the UV region.

For this compound, the following electronic transitions are expected:

π → π transitions:* These intense absorptions, typically occurring below 280 nm, arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system and the conjugated carbonyl group.

n → π transitions:* A weaker, longer-wavelength absorption may be observed, resulting from the promotion of a non-bonding electron (from the oxygen or nitrogen atom) to a π* antibonding orbital. This transition is often sensitive to solvent polarity.

Studies on related benzamide derivatives confirm these general features, with specific absorption maxima (λ_max) depending on substitution and solvent. For example, a UV-Vis spectrum of 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide shows significant absorption in the 250-350 nm range. researchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the reaction mechanisms of various organic compounds, including benzamide (B126) derivatives. For N-(hydroxymethyl)benzamide and its analogs, DFT calculations can elucidate the pathways of their formation and decomposition.

Studies on related N-(hydroxymethyl)benzamide derivatives have suggested that their breakdown in aqueous solutions can proceed through different pH-dependent mechanisms. nih.govresearchgate.net Under basic and neutral conditions, a specific-base catalyzed mechanism, akin to an E1cB (Elimination Unimolecular conjugate Base) pathway, is often observed. nih.gov This process involves the deprotonation of the hydroxyl group to form an alkoxide intermediate, followed by the rate-limiting expulsion of the benzamidate anion to yield formaldehyde (B43269) and the corresponding amide. nih.gov At lower pH values, an acid-catalyzed mechanism tends to dominate. nih.gov

DFT calculations can model these reaction pathways by locating the transition state structures and calculating their corresponding activation energies. For a hypothetical E1cB mechanism of N-(hydroxymethyl)-4-methylbenzamide, DFT could be used to compute the energies of the reactant, the intermediate alkoxide, the transition state for the C-N bond cleavage, and the final products.

Table 1: Illustrative DFT Data for a Hypothetical E1cB Reaction Pathway

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | This compound | 0.0 |

| Intermediate | Deprotonated alkoxide | (Calculated Value) |

| Transition State | C-N bond cleavage | (Calculated Value) |

| Products | 4-methylbenzamide (B193301) anion + Formaldehyde | (Calculated Value) |

Note: The values in this table are illustrative and would be determined through specific DFT calculations.

The transition state is a critical point on the potential energy surface, representing the highest energy barrier in the reaction pathway. irjweb.com Identifying its geometry and energy is key to understanding the reaction kinetics. irjweb.com Computational methods, including DFT, are instrumental in characterizing these fleeting structures which are often difficult to observe experimentally. irjweb.com

Molecular Orbital Calculations and Electronic Structure Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they represent the frontier orbitals involved in chemical reactions. irjweb.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap generally suggests higher reactivity. nih.govnih.gov For this compound, MO calculations can map the distribution of these frontier orbitals, identifying the regions most susceptible to nucleophilic or electrophilic attack.

Table 2: Representative Molecular Orbital Properties

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. |

Note: The specific energy values would be obtained from quantum chemical calculations.

Hydrogen atom abstraction is a fundamental reaction in many chemical and biological processes. Computational studies can assess the thermodynamic favorability of such pathways by calculating the bond dissociation energies (BDEs). A lower BDE for a particular C-H or N-H bond indicates that it is more susceptible to abstraction. For this compound, theoretical calculations could determine the BDEs for the various hydrogen atoms in the molecule, such as those on the methyl group, the hydroxymethyl group, and the aromatic ring. This information is crucial for predicting the initial sites of radical attack in oxidation reactions.

Computational Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are valuable for interpreting experimental data and confirming molecular structures.

DFT calculations can provide reasonably accurate predictions of ¹H and ¹³C NMR chemical shifts. nih.gov The accuracy of these predictions has been further enhanced by the development of machine learning algorithms trained on large experimental datasets. nih.gov For this compound, predicted NMR spectra can aid in the assignment of peaks in experimentally obtained spectra.

Similarly, computational methods can simulate the IR spectrum by calculating the vibrational frequencies of the molecule. nih.gov Each peak in the IR spectrum corresponds to a specific vibrational mode, such as the stretching or bending of bonds. nih.gov The NIST database contains a gas-phase IR spectrum for the related compound N-(hydroxymethyl)benzamide, which can serve as a reference for computational studies. nist.gov

Table 3: Key Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H | Stretching | (Calculated Value) |

| N-H | Stretching | (Calculated Value) |

| C=O (Amide I) | Stretching | (Calculated Value) |

| C-N (Amide II) | Bending/Stretching | (Calculated Value) |

| Aromatic C-H | Stretching | (Calculated Value) |

Note: These values are placeholders for data that would be generated from computational vibrational analysis.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational dynamics and intermolecular interactions. nih.gov For this compound, MD simulations can explore its conformational landscape, identifying the most stable arrangements of the molecule.

Furthermore, MD simulations are particularly useful for studying the interactions between a solute and solvent molecules. nih.gov By simulating this compound in a solvent like water, it is possible to analyze the hydrogen bonding patterns and the structure of the surrounding solvent shell. tu-darmstadt.de This is crucial for understanding the molecule's solubility and how the solvent influences its reactivity and stability. The choice of the water model in the simulation can significantly impact the results, highlighting the importance of using appropriate parameters. frontiersin.org

Applications in Organic Synthesis and Catalysis

Utilization as Synthetic Intermediates for the Production of Complex Organic Molecules

N-(hydroxymethyl)-4-methylbenzamide and its derivatives are valuable as synthetic intermediates in the creation of more complex organic structures. The hydroxymethyl group provides a reactive site that can be modified or used to link to other molecules. For instance, N-hydroxymethyl compounds can be formed during the metabolic oxidation of N-methylamides, acting as transient intermediates in biological systems. nih.gov In a laboratory setting, this reactivity is harnessed to build elaborate molecular architectures.

One of the key transformations involving N-hydroxymethylamides is their conversion to reactive electrophilic species. While N-(hydroxymethyl) amides themselves may not be highly reactive with nucleophiles under physiological conditions, their corresponding esters, such as N-(acetoxymethyl) derivatives, are potent electrophiles. nih.gov This enhanced reactivity allows them to react with a wide range of nucleophiles, forming new carbon-heteroatom bonds and enabling the construction of more complex molecules.

The table below illustrates the role of N-(hydroxymethyl) amides and their derivatives as precursors to reactive intermediates.

| Precursor | Reactive Intermediate | Subsequent Reaction |

| N-(hydroxymethyl)-4-chlorobenzamide | Not directly reactive with nucleophiles | Requires activation (e.g., esterification) |

| N-(acetoxymethyl)-4-chlorobenzamide | Electrophilic methyleneimine precursor | Reacts with nucleophiles like KCN and glutathione |

Role as Reagents or Catalysts in Organic Transformations

Beyond their role as intermediates, N-(hydroxymethyl) amides can also function as reagents in various organic transformations. The hydroxymethyl group can be a source of formaldehyde (B43269) or a hydroxymethyl cation equivalent under specific reaction conditions. This allows for the introduction of a hydroxymethyl group onto other molecules, a valuable transformation in the synthesis of many biologically active compounds and natural products.

A related compound, N-hydroxymethylcarbazole, has been identified as an important metabolite in the N-demethylation of N-methylcarbazole. nih.gov This intermediate decomposes to formaldehyde and carbazole, highlighting the ability of N-hydroxymethyl compounds to act as a source of smaller chemical units in synthetic and biological processes. nih.gov

Applications in Specific Coupling and Condensation Reactions

The reactivity of the N-hydroxymethyl group makes this compound a suitable participant in certain coupling and condensation reactions. These reactions often involve the formation of a new carbon-carbon or carbon-heteroatom bond, leading to the assembly of larger molecules.

While direct examples specifically citing this compound in named coupling reactions are not prevalent in the provided search results, the general reactivity pattern of N-hydroxymethyl amides suggests their potential utility. For instance, the electrophilic nature of their activated derivatives makes them suitable partners for nucleophiles in substitution reactions, which are a fundamental part of many coupling strategies.

Facilitation of Acylation and Amide/Ester Preparation

The amide functional group is central to the chemistry of this compound. Amides are generally synthesized through the reaction of a carboxylic acid derivative with an amine. masterorganicchemistry.com While this compound is itself an amide, its derivatives can be involved in reactions related to amide and ester formation.

The synthesis of amides can be achieved through various methods, including the reaction of acyl chlorides with amines or the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction between a carboxylic acid and an amine. masterorganicchemistry.comyoutube.com The N-hydroxymethyl functionality can potentially influence the reactivity of the amide bond or participate in intramolecular reactions, although specific examples are not detailed in the provided search results.

The table below summarizes common methods for amide synthesis, which provide context for the chemical environment in which a molecule like this compound exists and could potentially be modified or utilized.

| Reactants | Reagent/Method | Product |

| Acyl Chloride + Amine | Direct reaction | Amide + HCl |

| Carboxylic Acid + Amine | DCC (Dicyclohexylcarbodiimide) | Amide + Dicyclohexylurea |

| Nitrile | Partial hydrolysis | Primary Amide |

Applications in Polymer and Materials Science Research

Integration into Polymer Architectures for Material Modification

The integration of N-(hydroxymethyl)-4-methylbenzamide into polymer architectures offers a pathway for significant material modification. The N-hydroxymethyl group is a key reactive site that can participate in various chemical transformations, enabling the crosslinking of polymer chains or the grafting of new functionalities onto a polymer backbone.

For instance, the hydroxyl group can undergo condensation reactions with other functional groups, such as carboxylic acids or amines, present in a polymer. This can lead to the formation of covalent bonds that create a network structure, thereby improving the mechanical strength, thermal stability, and solvent resistance of the material. This is analogous to the use of N-methylol acrylamide in the functionalization of polymers, where the methylol group is used to introduce reactive sites.

Furthermore, the amide group in this compound can contribute to the material's properties through hydrogen bonding. These intermolecular forces can enhance the cohesion between polymer chains, leading to materials with improved tensile strength and modulus. The aromatic ring also imparts rigidity to the polymer structure.

A key application of such modifications is in the development of functional polymers. By reacting the N-hydroxymethyl group, various moieties can be introduced to tailor the polymer's surface properties, such as hydrophilicity or biocompatibility. This approach is crucial in the design of materials for biomedical applications, coatings, and adhesives.

While specific research detailing the direct integration of this compound into various polymer architectures is an area of ongoing investigation, the principles of polymer modification through its reactive functional groups are well-established with analogous compounds. For example, the synthesis of N-methylol polyamide 4 has demonstrated that the presence of methylol groups can significantly alter the physical properties of the parent polyamide, including its melting point, heat of fusion, and tensile strength rsc.org.

Table 1: Potential Effects of Integrating this compound into Polymer Architectures

| Property Modified | Mechanism of Modification | Potential Application |

| Mechanical Strength | Crosslinking via N-hydroxymethyl group, hydrogen bonding from amide group. | High-performance composites, structural adhesives. |

| Thermal Stability | Formation of a stable crosslinked network. | Heat-resistant coatings, engineering plastics. |

| Chemical Resistance | Reduced swelling and dissolution due to crosslinking. | Chemical storage and transport materials. |

| Surface Properties | Grafting of functional molecules onto the N-hydroxymethyl group. | Biocompatible medical devices, anti-fouling coatings. |

Development of Hyperbranched Macromolecules Utilizing N-Hydroxymethyl Functionality

Hyperbranched polymers are a class of dendritic macromolecules characterized by a highly branched, three-dimensional architecture. nih.gov Their unique properties, such as low viscosity, high solubility, and a large number of terminal functional groups, make them attractive for a variety of applications. nih.gov The N-hydroxymethyl functionality of this compound makes it a suitable candidate for the synthesis of hyperbranched polyamides or other branched architectures.

Hyperbranched polymers are typically synthesized through the polymerization of ABx-type monomers, where 'A' and 'B' are functional groups that can react with each other, and 'x' is greater than or equal to two. nih.gov this compound can be conceptualized as a precursor to an AB2-type monomer. For instance, the N-hydroxymethyl group can be considered the 'A' group, capable of reacting with a 'B' group on another monomer.

One synthetic strategy involves the self-condensation of a monomer derived from this compound. The N-hydroxymethyl group can be activated to react with the amide proton of another monomer, leading to the formation of a branched structure. This process is analogous to the synthesis of hyperbranched poly(amidoamine)s from AB2 aminoacrylate monomers. kpi.ua

Another approach is ring-opening polymerization. While not directly applicable to this compound itself, monomers containing an N-hydroxymethyl group within a cyclic structure could potentially undergo ring-opening polymerization to form hyperbranched structures. For example, the polymerization of 3-ethyl-3-(hydroxymethyl)oxetane is a known method for producing hyperbranched polyethers. researchgate.net

The degree of branching in the resulting hyperbranched polymer is a critical parameter that influences its properties. This can be controlled by the reaction conditions, such as temperature and catalyst concentration. The presence of numerous terminal hydroxyl groups in the final hyperbranched macromolecule provides ample opportunities for further functionalization, allowing for the tailoring of the material for specific applications like drug delivery, coatings, and catalysis.

Table 2: Synthetic Approaches for Hyperbranched Polymers Utilizing N-Hydroxymethyl Functionality

| Synthetic Approach | Monomer Type | Description |

| Step-Growth Polycondensation | ABx | Self-polymerization of a monomer with one reactive group 'A' and multiple reactive groups 'B'. |

| Self-Condensing Vinyl Polymerization | Inimer | A monomer that also acts as an initiator for polymerization. |

| Ring-Opening Polymerization | Cyclic Monomer | A cyclic monomer that opens to form a linear chain with branching points. |

Role as Intermediates in the Synthesis of Specialty Chemicals and Advanced Materials

This compound serves as a valuable intermediate in the synthesis of a variety of specialty chemicals and advanced materials. Its bifunctional nature, possessing both a reactive N-hydroxymethyl group and a stable benzamide (B126) core, allows for its incorporation into more complex molecular architectures.

In the realm of specialty chemicals, the N-hydroxymethyl group can be easily transformed into other functional groups. For example, it can be converted to an N-methoxymethyl group, which can act as a protecting group or a reactive handle for further chemical modifications. The compound can also serve as a precursor for the synthesis of biologically active molecules, where the benzamide moiety is a common structural motif.

In the field of advanced materials, this compound can be used as a building block for the creation of functional materials. For instance, it can be incorporated into the structure of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The amide and hydroxyl functionalities can act as coordination sites for metal ions or as points for covalent linkage, respectively. The resulting materials could have applications in gas storage, catalysis, and sensing.

Furthermore, this compound can be utilized in the synthesis of crosslinking agents for various resins and polymers. The N-hydroxymethyl group can react with active hydrogen atoms in polymers like cellulose, polyvinyl alcohol, or polyamides, leading to the formation of a crosslinked network. Such crosslinking agents are essential in the textile industry for creating wrinkle-resistant fabrics and in the coatings industry for improving the durability of films.

The synthesis of N-decyl-4-((3-formyl-4-hydroxyphenoxy)methyl)benzamide, a more complex molecule, has been reported, showcasing the utility of related benzamide structures as intermediates. cienciadigital.org

Exploration in OLED Intermediate Research

Organic Light-Emitting Diodes (OLEDs) are a prominent display and lighting technology, and the development of new and efficient organic materials is crucial for their advancement. tcichemicals.com Organic molecules used in OLEDs are often complex structures designed to have specific electronic and photophysical properties. The synthesis of these materials typically involves multiple steps, with various chemical intermediates.

While there is a vast body of research on OLED materials, a direct and established role for this compound as an intermediate in the synthesis of commercially significant OLED materials is not prominently documented in the available scientific literature.

However, the structural components of this compound are relevant to the design of OLED materials. The benzamide core could be part of a larger conjugated system that forms the emissive or charge-transporting layer of an OLED. Amide-containing molecules have been explored as electron acceptor units in blue fluorescent emitters for OLEDs. nih.gov The 4-methyl group can influence the solubility and film-forming properties of a larger molecule.

The N-hydroxymethyl group, while not a common functionality in final OLED materials due to potential stability issues under operating conditions, could serve as a synthetic handle. It could be used to attach the benzamide core to other molecular fragments during the synthesis of a more complex OLED material. Subsequently, this group might be removed or transformed into a more stable functional group in the final product.

Innovations in OLED material intermediates are constantly emerging, focusing on the development of new organic compounds with improved efficiency, stability, and color purity. topmostchemical.com Although this compound is not currently a mainstream intermediate in this field, its potential as a building block for novel OLED materials cannot be entirely dismissed and may be an area for future research.

Advanced Research Methodologies and Analytical Techniques

Kinetic Methodologies for Reaction Rate Determination

Kinetic studies are fundamental to characterizing the stability and reactivity of N-(hydroxymethyl)-4-methylbenzamide in aqueous environments. These experiments measure the rate at which the compound breaks down under various conditions, providing insight into its reaction mechanisms. The hydrolysis of related N-(hydroxymethyl)benzamide derivatives has been shown to be subject to specific acid and specific base catalysis. nih.gov

Methodologies for determining reaction rates typically involve monitoring the change in concentration of the reactant or a product over time. This is often accomplished using UV-vis spectrophotometry, where the disappearance of the N-(hydroxymethyl)benzamide or the appearance of its breakdown products (4-methylbenzamide and formaldehyde) can be tracked by changes in absorbance at a specific wavelength. amazonaws.com

Kinetic experiments are conducted under controlled conditions of temperature and ionic strength. amazonaws.com To determine the rate constants for acid- and base-catalyzed hydrolysis, reactions are run across a wide range of pH values. For instance, studies on the parent compound, N-(hydroxymethyl)benzamide, and its chloro-derivatives found a first-order dependence on both hydronium and hydroxide (B78521) ion concentrations in their respective catalytic ranges. nih.gov The observed rate constants (k_obs) are then plotted against the concentration of the catalyst (e.g., [H₃O⁺] or [OH⁻]) to determine the specific rate constants for the catalyzed and uncatalyzed (water-dependent) reactions.

| Kinetic Parameter | Experimental Approach | Description | Monitoring Technique |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis Rate (kH) | Reactions are run in a series of acidic buffers with varying pH. | Determines the second-order rate constant for the reaction catalyzed by hydronium ions (H₃O⁺). nih.gov | UV-vis Spectrophotometry or Stopped-Flow amazonaws.com |

| Base-Catalyzed Hydrolysis Rate (kOH) | Reactions are performed in a series of alkaline buffers with varying pH. | Determines the second-order rate constant for the reaction catalyzed by hydroxide ions (OH⁻). nih.gov | UV-vis Spectrophotometry or Stopped-Flow amazonaws.com |

| Water-Catalyzed Hydrolysis Rate (kH₂O) | Determined from the pH-independent region of the pH-rate profile. | Represents the spontaneous breakdown of the compound in neutral water. nih.gov | UV-vis Spectrophotometry |

Isotopic Labeling Studies (e.g., Deuterium (B1214612) Labeling) for Mechanistic Elucidation

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of atoms throughout a chemical transformation. In the context of this compound, deuterium (²H) labeling can be used to probe the transition states of its hydrolysis reactions and confirm mechanistic pathways.

One key application is the determination of kinetic isotope effects (KIEs). By synthesizing a version of this compound with deuterium at a specific position (e.g., on the hydroxymethyl group, -CH(D)OH), researchers can compare its reaction rate to that of the unlabeled compound. A significant difference in rates (a KIE) indicates that the bond to the labeled atom is being broken or formed in the rate-determining step of the reaction. For example, a study on a related compound used deuterium labeling to confirm a stepwise fragmentation mechanism rather than a concerted one. rsc.org

Furthermore, isotopic labels such as ¹³C or ¹⁸O can be incorporated into the molecule and tracked using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). This allows for unambiguous identification of the atoms in the final products, confirming, for instance, whether the oxygen atom in the released formaldehyde (B43269) originates from the hydroxymethyl group or from the solvent water. While primarily used for studying large biomolecules, the principles of methyl-specific isotopic labeling are broadly applicable. ckisotopes.comnih.gov

Chromatographic Techniques (e.g., HPLC, GC) for Reaction Monitoring and Product Isolation

Chromatographic techniques are indispensable for both monitoring the progress of reactions involving this compound and for isolating and purifying the compound and its products.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for analyzing the components of aqueous reaction mixtures. sielc.com A sample is injected into a column containing a solid stationary phase, and a liquid mobile phase is pumped through. ijstr.org Separation occurs because each component interacts differently with the stationary phase, causing them to travel through the column at different speeds. ijstr.org For this compound and its breakdown products (4-methylbenzamide and formaldehyde), a reversed-phase column (e.g., C18) is typically used. sielc.comepa.gov By periodically taking aliquots from a reaction and analyzing them by HPLC, one can quantify the disappearance of the starting material and the appearance of products over time.

Gas Chromatography (GC) is another powerful separation technique, often coupled with Mass Spectrometry (GC-MS). ijstr.orgunl.edu GC is used to separate volatile compounds. The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. ijstr.org While this compound itself may have limited volatility, GC-MS can be an excellent method for identifying and quantifying its more volatile product, 4-methylbenzamide (B193301), or derivatives. unl.edu

| Technique | Typical Column | Mobile/Carrier Phase | Detector | Application |

|---|---|---|---|---|

| HPLC | Reversed-Phase C18 sielc.comepa.gov | Acetonitrile/Water mixture, often with an acid modifier like formic acid. sielc.comnih.gov | UV-vis/Diode Array Detector (DAD) | Reaction monitoring, purity assessment, and quantification of non-volatile reactants and products. |

| GC | Fused-silica capillary column (e.g., HP-5MS) unl.edunih.gov | Inert gas (e.g., Helium, Nitrogen) | Mass Spectrometer (MS), Flame Ionization Detector (FID) | Separation and identification of volatile products or derivatives. unl.edu |

In Vitro Experimental Models for Mechanistic Enzymatic Studies

To understand how this compound might behave in a biological system, researchers use in vitro experimental models. These cell-free systems allow for the study of enzymatic processes under controlled laboratory conditions, avoiding the complexity of a whole organism.

A common in vitro model involves the use of liver microsomes. nih.gov Microsomes are vesicles formed from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, such as the cytochrome P450 family. By incubating this compound with liver microsomes and necessary cofactors (e.g., NADPH), researchers can determine if the compound is a substrate for these enzymes and identify the resulting metabolites. nih.gov For example, a study on 4-chloro-N-(hydroxymethyl)benzamide used mouse hepatic microsomes to investigate its potential biotransformation into reactive electrophilic species. nih.gov

Another approach is to use purified enzymes. nih.gov If a specific enzyme is hypothesized to interact with this compound, the purified enzyme can be incubated with the compound to study the interaction directly. This allows for detailed kinetic analysis of the enzymatic reaction (e.g., determining Kₘ and k_cat) and can be used to assess whether the compound acts as a substrate or an inhibitor of the enzyme. nih.govmdpi.com

| In Vitro Model | Description | Typical Application | Information Gained |

|---|---|---|---|

| Liver Microsomes | Vesicles from liver cells rich in Phase I metabolic enzymes (e.g., Cytochrome P450s). nih.gov | Studying metabolic stability and identifying major metabolites. nih.gov | Rate of metabolism, metabolic pathways, potential for drug-drug interactions. |

| Purified Enzymes | Individual enzymes isolated from their natural source or produced recombinantly. nih.gov | Investigating interactions with a specific biological target. nih.gov | Enzyme inhibition constants (IC₅₀, Kᵢ), substrate kinetics (Kₘ, k_cat), mechanism of action. nih.gov |

| Cytosolic Fractions | The soluble component of the cell cytoplasm, containing Phase II metabolic enzymes. | Studying conjugation reactions (e.g., glucuronidation, sulfation). | Identification of conjugated metabolites. |

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Pathways

The traditional synthesis of N-(hydroxymethyl)amides often involves the reaction of an amide with formaldehyde (B43269) prepchem.com. While effective, this method raises sustainability and safety concerns. Future research is poised to develop greener and more efficient synthetic routes.

One major trend is the adoption of biocatalysis. The use of enzymes, such as those from the ATP-dependent amide bond synthetase (ABS) family, offers a highly selective and environmentally benign alternative for creating amide bonds rsc.org. Researchers are exploring ancestral ABS enzymes that exhibit broad substrate specificity and enhanced stability, which could be engineered to accept 4-methylbenzamide (B193301) and a C1 source to produce N-(hydroxymethyl)-4-methylbenzamide under mild, aqueous conditions rsc.org. Another green approach involves the use of renewable resources, such as the enzymatic polymerization of furan-based monomers like 2,5-bis(hydroxymethyl)furan (BHMF), to create polyesters rsc.org. This highlights a growing trend towards bio-based feedstocks, a principle that could be extended to the synthesis of individual chemical compounds.

Furthermore, novel catalytic methods that utilize more benign reagents are a key area of research. For instance, the direct α-hydroxymethylation of amides using methanol (B129727) as a C1 source, catalyzed by inexpensive and abundant metals like cobalt, presents a significant advancement. rsc.org This approach avoids the use of stoichiometric activating agents and generates fewer waste products, aligning with the principles of green chemistry rsc.orgucl.ac.uk.

| Synthetic Strategy | Key Advantages | Potential for this compound |

| Biocatalysis (e.g., ABS Enzymes) | High selectivity, mild reaction conditions, reduced environmental impact. rsc.org | Direct, enantioselective synthesis from 4-methylbenzamide and a suitable C1 source. |

| Metal-Catalyzed Hydroxymethylation | Use of inexpensive catalysts (e.g., cobalt), utilization of simple C1 sources like methanol. rsc.org | Atom-economical synthesis with good functional group tolerance. |

| Green Chemistry Principles | Reduced waste, improved atom economy, safer reagents and solvents. ucl.ac.uk | Development of processes with lower E-factors and higher reaction mass efficiency. |

Advanced Mechanistic Insights through In Situ Spectroscopy

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic protocols and designing better catalysts. The formation of this compound, while seemingly straightforward, involves intermediates and transition states that are not fully characterized. Future research will increasingly rely on advanced spectroscopic techniques to probe these reaction dynamics in real-time.

In situ spectroscopy, such as real-time nuclear magnetic resonance (NMR) or infrared (IR) spectroscopy, can provide invaluable data on reaction kinetics, the formation of transient species, and the role of the catalyst. For example, studying the boronic acid-catalyzed amidation process has benefited from mechanistic investigations that reveal the role of hydrogen bonding and the nature of the active catalytic species nih.gov. Similar in situ studies could elucidate the precise mechanism of hydroxymethylation of 4-methylbenzamide, whether it proceeds through a direct nucleophilic addition or a more complex pathway involving catalyst-substrate adducts.

Techniques like in situ single-nanoparticle optical scattering spectroscopy, although typically used for studying the formation of bimetallic nanostructures, demonstrate the power of monitoring structural evolution at a micro level nih.gov. Adapting such advanced methods could provide unprecedented insight into the aggregation and crystallization processes of this compound as it forms, which is critical for controlling the final product's physical properties.

Development of Novel Catalytic Systems for Derivatization

The derivatization of this compound, particularly at its reactive hydroxymethyl group, opens avenues for creating new molecules with tailored properties. Future research will focus on developing novel catalytic systems that can selectively modify this functional group.

Catalytic approaches are moving away from stoichiometric reagents to minimize waste and improve efficiency dntb.gov.ua. For the derivatization of this compound, several classes of catalysts hold promise:

Transition Metal Catalysts: Palladium, copper, and other transition metals are known to catalyze a wide range of cross-coupling and functionalization reactions dntb.gov.uamdpi.com. These could be employed to, for example, etherify or esterify the hydroxymethyl group, or to perform C-H activation on the methyl group of the toluene (B28343) ring.

Boronic Acid Catalysts: Boronic acids are effective catalysts for direct amidation and could potentially be adapted for reactions involving the hydroxymethyl group, such as condensation with other nucleophiles ucl.ac.ukmdpi.com.

Photoredox Catalysis: Visible-light-mediated reactions represent a sustainable and powerful tool for organic synthesis dntb.gov.ua. This approach could be used to generate radical intermediates from the hydroxymethyl group, enabling novel carbon-carbon and carbon-heteroatom bond formations under mild conditions.

The development of asymmetric catalytic systems is another important frontier. Chiral catalysts could be used to achieve enantioselective derivatization, which is of particular interest in the synthesis of pharmaceuticals and other biologically active molecules acs.org.

| Catalyst Type | Potential Derivatization Reaction | Advantages |

| Transition Metals (e.g., Pd, Cu) | Etherification, esterification, cross-coupling. dntb.gov.uamdpi.com | High efficiency, broad substrate scope. |

| Boronic Acids | Dehydrative condensation reactions. ucl.ac.uk | Mild conditions, low toxicity. |

| Photoredox Catalysts | Radical-based functionalization. dntb.gov.ua | Sustainable (uses visible light), novel reactivity. |

Integration into Smart and Responsive Materials Systems

The unique structural features of this compound, namely the hydrogen-bond-donating N-H and O-H groups and the rigid aromatic core, make it an attractive building block for smart and responsive materials mdpi.com. These materials can change their properties in response to external stimuli such as pH, temperature, or light mdpi.comacs.org.

Future research will likely explore the incorporation of this compound or its derivatives as monomers or cross-linkers in polymer networks. The amide and hydroxymethyl groups can form extensive hydrogen-bonding networks, which are crucial for the self-assembly and stimulus-responsive behavior of many soft materials like hydrogels and organogels mdpi.com. For instance, polymers containing amide functionalities, such as poly(N-isopropylacrylamide) (PNIPAM), are well-known for their thermo-responsive behavior nih.gov. By integrating this compound into similar polymer backbones, new materials with tunable thermal properties could be developed.

Furthermore, the hydroxymethyl group provides a reactive handle for grafting the molecule onto surfaces or into polymer matrices. This could be used to create "smart" surfaces that can switch between hydrophilic and hydrophobic states or to develop responsive drug delivery systems where the release of a therapeutic agent is triggered by a specific environmental cue mdpi.comnih.gov. The ability of amide-containing polymers to respond to changes in pH also presents opportunities for creating sensors or actuators acs.orgnih.gov.

Q & A

Basic Research Questions

What are the recommended synthetic routes for N-(hydroxymethyl)-4-methylbenzamide, and how can reaction yields be optimized?

Methodological Answer:

The compound can be synthesized via amidation reactions between 4-methylbenzoyl chloride and hydroxylamine derivatives. Key steps include:

- Amide bond formation : Use coupling agents like EDCI or HOBt in anhydrous DCM under nitrogen atmosphere .

- Hydroxymethylation : Introduce the hydroxymethyl group via reductive amination or Mannich-type reactions, with formaldehyde as the carbonyl source .

- Optimization : Adjust stoichiometry (e.g., 1.2:1 molar ratio of amine to acyl chloride) and monitor pH to minimize hydrolysis. Yields >70% are achievable with inert solvents (e.g., THF) and low temperatures (0–5°C) .

Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : Use - and -NMR to confirm the hydroxymethyl (–CHOH) and aromatic protons. Key signals:

- IR : Confirm O–H (3200–3500 cm) and amide C=O (1640–1680 cm) stretches .

- Mass Spectrometry : ESI-MS in positive ion mode to observe [M+H] peaks .

Advanced Research Questions

How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze electrophilic centers (e.g., carbonyl carbon). Fukui indices identify sites prone to nucleophilic attack .

- Transition State Analysis : Use Gaussian 16 to model reaction pathways (e.g., SN2 at hydroxymethyl group). Compare activation energies for different leaving groups (e.g., Cl vs. OMs) .

- Solvent Effects : Include PCM models to simulate polar aprotic solvents (e.g., DMF), which stabilize charged intermediates .

What crystallographic strategies resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethanol/water (3:1). Use SHELXL for refinement, focusing on anisotropic displacement parameters for the hydroxymethyl group .

- Hydrogen Bonding Analysis : Identify intramolecular O–H⋯O=C interactions (2.7–3.0 Å) stabilizing the amide conformation .

- Twinned Data Handling : For problematic crystals, employ TWINABS and refine using HKLF5 format in SHELXL .

How do steric and electronic effects influence the biological activity of this compound analogs?

Methodological Answer:

- Structure-Activity Relationships (SAR) :

- Steric Effects : Replace 4-methyl with bulkier groups (e.g., trifluoromethyl) to enhance binding to hydrophobic enzyme pockets (IC improvements up to 5-fold) .

- Electronic Effects : Introduce electron-withdrawing groups (e.g., –NO) at the para position to increase electrophilicity and antimicrobial potency (MIC: 2–8 μg/mL) .

- Enzyme Assays : Test against urease or α-glucosidase using spectrophotometric methods (e.g., Berthelot reaction for ammonia quantification) .

What experimental protocols mitigate decomposition of this compound under acidic conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.